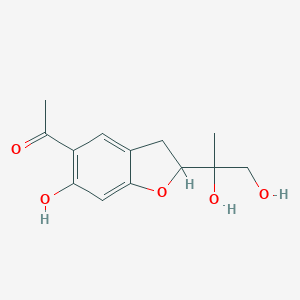

2,3-Dihydro-12,13-dihydroxyeuparin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYHWQIISKJNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 2,3-Dihydro-12,13-dihydroxyeuparin: Structure, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-12,13-dihydroxyeuparin is a natural benzofuran (B130515) derivative isolated from various plant species. This technical guide provides a comprehensive overview of its chemical structure and physicochemical properties. While specific experimental data on the biological activities of this compound are not extensively available in the current literature, this document outlines standard experimental protocols and potential mechanisms of action based on the activities of structurally related benzofuran compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a member of the benzofuran class of organic compounds, characterized by a fused benzene (B151609) and furan (B31954) ring system. Its specific structure includes a dihydrofuran ring and additional hydroxyl groups, which are expected to influence its biological activity and pharmacokinetic profile.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| CAS Number | 135531-75-8 | [2] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Natural Occurrence and Isolation

This compound has been identified as a natural product in several plant species, particularly within the Asteraceae family.

Known Natural Sources:

-

Pappobolus species[2]

-

Eupatorium chinense

General Isolation Protocol:

The isolation of benzofurans from plant material typically involves solvent extraction followed by chromatographic separation. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be described as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound is further purified using column chromatography techniques. This may involve multiple steps using different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phase gradients.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Mechanisms of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Although specific studies on this compound are limited, its structural features suggest it may share these activities.

Many natural benzofurans exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Logical Relationship of the NF-κB Signaling Pathway:

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by acting as a free radical scavenger.

Standardized Experimental Protocols

The following are detailed, standardized protocols that could be employed to evaluate the biological activities of this compound.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow:

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a 1-hour pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Detailed Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.

-

Reaction: 1 mL of each sample dilution is mixed with 2 mL of the DPPH solution. A control is prepared with 1 mL of methanol instead of the sample.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.

Summary and Future Directions

This compound is a naturally occurring benzofuran with a chemical structure that suggests potential therapeutic value, particularly in the areas of inflammation and oxidative stress. However, there is a clear need for dedicated research to empirically determine its biological activities. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify its primary biological targets.

-

Mechanism of Action Studies: Investigating the specific molecular pathways modulated by this compound.

-

Synthesis and Analogue Development: Developing a synthetic route to produce larger quantities of the compound and to create analogues with improved potency and pharmacokinetic properties.

This technical guide provides a starting point for researchers by summarizing the known information and outlining a clear path for future investigation into the therapeutic potential of this compound.

References

Unveiling 2,3-Dihydro-12,13-dihydroxyeuparin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin. The document details its primary natural sources, presents a methodological framework for its isolation and purification, and explores its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties. Quantitative data from relevant studies are summarized, and key experimental protocols are outlined to facilitate further research and development. Additionally, this guide illustrates putative signaling pathways associated with the bioactivity of related benzofuran compounds, offering insights into the molecular mechanisms that may be modulated by this compound.

Natural Sources

This compound is a naturally occurring benzofuran that has been identified in plant species belonging to the Asteraceae and Fabaceae families. The primary documented sources for this compound are:

-

Pappobolus species: This genus of flowering plants in the sunflower family is a known producer of various benzofurans, including this compound.

-

Otholobium mexicanum: This species, a member of the legume family, has also been identified as a natural source of this compound.

The concentration and yield of this compound can vary depending on the specific plant species, geographical location, and environmental conditions.

Isolation and Purification: A Methodological Overview

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from standard phytochemical investigation procedures for benzofurans. The following represents a composite protocol based on common practices for isolating such compounds from plant material.

General Experimental Workflow

The isolation and purification of this compound typically involves sequential extraction and chromatographic techniques.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Extraction

-

Preparation of Plant Material: Air-dry the aerial parts or roots of the source plant and grind them into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 24-72 hours). The process may be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.2. Fractionation and Chromatography

-

Solvent-Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Subject the fraction enriched with the target compound (typically the ethyl acetate fraction for benzofurans) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components.

-

Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20), until a pure compound is obtained.

-

Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of benzofuran derivatives is known to possess significant pharmacological properties, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Benzofuran compounds have been reported to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Putative Anti-inflammatory Signaling Pathways for Benzofurans

Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

3.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite (B80452) Quantification: Measure the production of nitric oxide (NO) by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Antioxidant Activity

The antioxidant potential of benzofurans is attributed to their ability to scavenge free radicals and chelate metal ions.

3.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction: Add the test compound or standard to the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biological activities of this compound. The tables below are provided as templates for future research findings.

Table 1: Reported Yield of this compound from Natural Sources

| Natural Source | Plant Part | Extraction Method | Yield (%) | Reference |

| Pappobolus sp. | Aerial Parts | Methanol Maceration | Data Not Available | |

| Otholobium mexicanum | Roots | Dichloromethane Extraction | Data Not Available |

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line/System | Endpoint | IC₅₀ (µM) | Reference |

| Anti-inflammatory | RAW 264.7 | NO Inhibition | Data Not Available | |

| Antioxidant | DPPH Assay | Radical Scavenging | Data Not Available | |

| Cytotoxicity | (e.g., HeLa, HepG2) | Cell Viability | Data Not Available |

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:

-

Developing optimized and standardized protocols for the isolation of this compound to ensure higher yields and purity.

-

Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant activities and to determine its efficacy and safety.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide serves as a foundational resource to stimulate and guide future research on this intriguing natural benzofuran derivative.

A Technical Guide to the Isolation of 2,3-Dihydro-12,13-dihydroxyeuparin from Pappobolus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodology for the isolation and characterization of 2,3-Dihydro-12,13-dihydroxyeuparin, a naturally occurring benzofuran (B130515), from species of the genus Pappobolus. While the presence of this compound in Pappobolus has been documented, detailed experimental protocols are not widely available.[1] This document consolidates established techniques for the isolation of benzofurans from plant sources, particularly within the Asteraceae family, to provide a robust, representative protocol. It includes methodologies for extraction, chromatographic separation, and spectroscopic characterization. Additionally, this guide presents key physicochemical data for the target compound and illustrative workflows to aid researchers in the successful isolation and identification of this compound for further pharmacological investigation.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. The benzofuran scaffold, a heterocyclic aromatic compound, is a prominent feature in a multitude of biologically active natural products. Derivatives of benzofuran are known to exhibit a wide range of pharmacological properties.

The genus Pappobolus, belonging to the Asteraceae family, is native to the Andean regions of South America. Phytochemical studies have confirmed that species within this genus produce a variety of secondary metabolites, including sesquiterpene lactones and benzofurans. Notably, the compound this compound has been identified within the glandular trichomes of three Pappobolus species, as reported by Spring et al. (1991).[1]

This guide provides a detailed, albeit representative, technical protocol for the isolation and characterization of this compound from Pappobolus plant material. The methodologies described are based on standard practices for the phytochemical investigation of the Asteraceae family.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for its characterization and for the development of appropriate analytical methods.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| CAS Number | 135531-75-8 |

| Chemical Class | Dihydrobenzofuran |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), chloroform |

Proposed Experimental Protocol for Isolation and Purification

The following protocol outlines a systematic approach for the isolation of this compound from the aerial parts of a Pappobolus species.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of the selected Pappobolus species should be collected and identified by a qualified botanist.

-

Drying: The plant material should be air-dried in the shade at room temperature to a constant weight.

-

Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 48 hours for each extraction.

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in distilled water (e.g., 1 L).

-

The aqueous suspension is successively partitioned with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

n-butanol (3 x 1 L)

-

-

Each fraction is collected, and the solvent is removed under reduced pressure. The ethyl acetate fraction is typically enriched with phenolic compounds like benzofurans.

Chromatographic Purification

The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of the pure compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column (e.g., 70-230 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The combined fractions containing the target compound are further purified by preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the pure compound.

-

Structural Characterization

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques. Table 2 provides a summary of the expected data for this compound.

| Analytical Technique | Expected Data |

| Mass Spectrometry (MS) | ESI-MS is expected to show a molecular ion peak [M+H]⁺ at m/z 253.1025, corresponding to the molecular formula C₁₃H₁₇O₅. |

| ¹H-NMR Spectroscopy | The ¹H-NMR spectrum is expected to show signals corresponding to aromatic protons, protons of the dihydrofuran ring, and protons of the dihydroxyisobutyryl side chain. |

| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum should display 13 carbon signals, including those for the aromatic ring, the dihydrofuran moiety, a carbonyl group, and the side chain carbons. |

| 2D-NMR (COSY, HSQC, HMBC) | These experiments are crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for hydroxyl groups (O-H stretching), a carbonyl group (C=O stretching), and aromatic C-H and C=C bonds. |

| Ultraviolet (UV) Spectroscopy | The UV spectrum in methanol is expected to show absorption maxima characteristic of the benzofuran chromophore. |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical progression of phytochemical investigation.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical flow of a general phytochemical investigation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities and associated signaling pathways of this compound. However, related benzofuran compounds have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The isolation of this compound in its pure form is a critical first step to enable such pharmacological studies. Future research should focus on screening this compound in various bioassays to elucidate its therapeutic potential.

Conclusion

This technical guide provides a comprehensive and practical framework for the isolation and characterization of this compound from Pappobolus species. By following the detailed experimental protocols and utilizing the provided data, researchers will be well-equipped to obtain this natural product for further investigation. The elucidation of the bioactivity and mechanism of action of this compound could lead to the development of new therapeutic agents.

References

Isolating 2,3-Dihydro-12,13-dihydroxyeuparin from Radix Eupatorii Chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of 2,3-Dihydro-12,13-dihydroxyeuparin, a benzofuran (B130515) derivative, from the roots of Radix Eupatorii Chinensis (the dried root of Eupatorium chinense L.). This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and a key signaling pathway potentially modulated by this class of compounds.

Introduction

Radix Eupatorii Chinensis has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich composition of bioactive compounds, including benzofurans, sesquiterpenoids, and thymol (B1683141) derivatives.[1][2] Among these, this compound is a notable benzofuran derivative that has been successfully isolated and characterized. This guide focuses on the methodologies employed for its extraction and purification, providing a valuable resource for researchers interested in natural product chemistry and drug discovery.

Experimental Protocols for Isolation and Purification

Two primary methods have been documented for the isolation of this compound from Radix Eupatorii Chinensis: High-Speed Counter-Current Chromatography (HSCCC) and traditional Silica (B1680970) Gel Column Chromatography.

Method 1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC offers an efficient, one-step separation process for obtaining high-purity compounds.

2.1.1. Preparation of Crude Extract

-

Plant Material: Dried roots of Eupatorium chinense L.

-

Extraction: The powdered roots are subjected to extraction with a suitable organic solvent, such as ether, to obtain a crude extract.

2.1.2. HSCCC Protocol

-

Instrumentation: A high-speed counter-current chromatograph is used for the separation.

-

Solvent System: A two-phase solvent system of hexyl hydride-ethyl acetate-methanol-water at a volume ratio of 1:2:1:2 (v/v/v/v) is prepared. The mixture is thoroughly shaken and allowed to equilibrate.

-

Phase Separation: The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.

-

Separation: The crude ether extract is dissolved in the mobile phase and injected into the HSCCC system for separation.

2.1.3. Post-HSCCC Purification

-

Recrystallization: The fraction containing 12,13-dihydroxyeuparin is collected and subjected to recrystallization using a methanol-water solvent system to achieve higher purity.

2.1.4. Purity Analysis

-

HPLC Analysis: The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC).

Method 2: Silica Gel Column Chromatography

This traditional chromatographic method is also effective for the isolation of benzofurans from the plant extract.

2.2.1. Preparation of Crude Extract

-

Plant Material: Dried roots of Eupatorium chinense.

-

Extraction: The plant material is extracted with an organic solvent to yield a crude extract.

2.2.2. Column Chromatography Protocol

-

Stationary Phase: Silica gel is used as the stationary phase for the column.

-

Elution: The crude extract is loaded onto the silica gel column and eluted with a gradient solvent system to separate the different chemical constituents.

-

Fraction Collection: Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC) to identify those containing the target compound.

2.2.3. Further Purification

-

Recrystallization/Preparative HPLC: Fractions containing this compound may require further purification by recrystallization or preparative HPLC to achieve high purity.

Quantitative Data Summary

The following tables summarize the quantitative data from the HSCCC isolation method.

| Parameter | Value | Reference |

| Starting Material | 200 mg of ether extract | [3][4] |

| Yield of 12,13-dihydroxyeuparin | 8.4 mg | [3][4] |

| Purity after HSCCC | 96.71% | [3][4] |

| Purity after Recrystallization | 99.83% | [3][4] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation Workflow Diagram

Potential Biological Activity and Signaling Pathway

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other benzofuran derivatives isolated from Eupatorium chinense provides insights into its potential anti-inflammatory mechanism. Several benzofurans from this plant have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the activity of Nuclear Factor-kappa B (NF-κB).[2]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, such as those encoding iNOS and cyclooxygenase-2 (COX-2), and initiates their transcription.

The diagram below illustrates the NF-κB signaling pathway, a likely target for the anti-inflammatory effects of benzofuran compounds like this compound.

Potential NF-κB Inhibition

Conclusion

This guide has outlined the key methodologies for the successful isolation of this compound from Radix Eupatorii Chinensis. The detailed protocols for both HSCCC and silica gel chromatography, along with the provided quantitative data, offer a solid foundation for researchers to replicate and build upon these findings. The potential for this compound and other benzofurans from Eupatorium chinense to act as anti-inflammatory agents by modulating the NF-κB signaling pathway highlights a promising area for future investigation in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzofurans from Eupatorium chinense enhance insulin-stimulated glucose uptake in C2C12 myotubes and suppress inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Biosynthesis of 2,3-Dihydro-12,13-dihydroxyeuparin

Disclaimer: The complete and experimentally verified biosynthetic pathway for 2,3-Dihydro-12,13-dihydroxyeuparin has not been elucidated in published scientific literature. This technical guide presents a scientifically plausible, hypothetical pathway based on established principles of secondary metabolism in plants, particularly within the Asteraceae family, where the compound is found. The proposed pathway, quantitative data, and experimental protocols are intended to serve as a framework for future research.

Introduction

This compound is a naturally occurring benzofuran (B130515) derivative isolated from species of the Pappobolus genus, a member of the Asteraceae family. Benzofurans are a diverse class of heterocyclic compounds known for a wide range of biological activities. The biosynthesis of such complex natural products involves a series of enzymatic modifications of simpler precursors. This guide outlines a putative biosynthetic route, starting from the general isoprenoid pathway and proceeding through key intermediates to the final hydroxylated product.

Proposed Biosynthetic Pathway

The proposed biosynthesis is divided into three main stages:

-

Formation of the Phenolic Monoterpene Core: Synthesis of a thymol-like precursor from the universal C10 isoprenoid, geranyl pyrophosphate (GPP).

-

Formation of the Benzofuran Ring: Cyclization and modification of the phenolic monoterpene to create the euparin (B158306) scaffold.

-

Tailoring Reactions: Reduction and subsequent dihydroxylation of the euparin scaffold to yield the final product.

The pathway is hypothesized to begin with geranyl pyrophosphate (GPP), which is cyclized to γ-terpinene by a terpene synthase. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases (CYPs) and a short-chain dehydrogenase/reductase (SDR), are proposed to form a thymol (B1683141) derivative. This sequence is based on the elucidated biosynthesis of thymol and carvacrol (B1668589) in other Lamiaceae species, which provides a strong precedent.[1][2]

Following the formation of a thymol derivative, the next crucial step is the formation of the furan (B31954) ring. This is proposed to occur via prenylation of the aromatic ring, followed by an oxidative cyclization. A prenyltransferase would attach a dimethylallyl pyrophosphate (DMAPP) group, which then undergoes cyclization and subsequent modifications to form the isopropenyl-benzofuran structure characteristic of euparin.

To arrive at this compound from a euparin-like intermediate, two final modifications are necessary:

-

Reduction: The isopropenyl side chain is reduced to an isopropyl group. This reaction is likely catalyzed by a reductase enzyme.

-

Dihydroxylation: The terminal methyl groups of the isopropyl side chain (C12 and C13) undergo hydroxylation. This type of reaction is characteristic of cytochrome P450 monooxygenases, which are well-known for their role in the diversification of plant secondary metabolites through precise oxidation of unactivated C-H bonds.[3][4][5]

The overall proposed pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway for this compound.

Data Presentation

As the pathway is hypothetical, no experimentally determined quantitative data exists. The following tables provide representative data for the classes of enzymes proposed to be involved, based on values reported for similar enzymes in plant secondary metabolism.

Table 1: Proposed Enzymes and Their Functions

| Step | Precursor | Product | Proposed Enzyme Class | Cofactors/Co-substrates |

| 1 | Geranyl Pyrophosphate | γ-Terpinene | Terpene Synthase (TPS) | Mg²⁺ / Mn²⁺ |

| 2 | γ-Terpinene | Thymol Derivative | Cytochrome P450 (CYP) & SDR | NADPH, O₂ |

| 3 | Thymol Derivative | Prenylated Intermediate | Aromatic Prenyltransferase (aPT) | DMAPP, Mg²⁺ |

| 4 | Prenylated Intermediate | Euparin Precursor | Oxidative Cyclase (CYP) | NADPH, O₂ |

| 5 | Euparin Precursor | 2,3-Dihydroeuparin | Reductase | NADPH / NADH |

| 6 | 2,3-Dihydroeuparin | This compound | Cytochrome P450 Dihydroxylase | NADPH, O₂ |

Table 2: Representative Kinetic Parameters of Proposed Enzyme Classes

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Source/Analogy |

| Terpene Synthase | GPP | 5 - 50 | 0.1 - 10 | General plant TPS |

| Cytochrome P450 (CYP) | Monoterpene | 1 - 100 | 0.5 - 50 | Plant CYPs in terpene metabolism[2] |

| Prenyltransferase | Aromatic acceptor | 10 - 200 | 0.01 - 1 | Plant flavonoid prenyltransferases[6] |

| Reductase | α,β-unsaturated ketone | 20 - 500 | 1 - 100 | General plant reductases |

| Dihydroxylase (CYP) | Alkyl side chain | 1 - 150 | 0.1 - 20 | P450s catalyzing aliphatic hydroxylation[3] |

Experimental Protocols

To validate the proposed biosynthetic pathway, a series of experiments would be required. Below are detailed methodologies for key investigations.

This protocol is designed to determine if the proposed precursors are incorporated into the final product in vivo.

Objective: To track the metabolic fate of a ¹³C-labeled precursor in Pappobolus spp.

Materials:

-

Pappobolus spp. plantlets or cell suspension culture.

-

[U-¹³C₆]-Thymol (or another suitable labeled precursor).

-

Murashige and Skoog (MS) medium (for cell culture) or hydroponic solution.

-

Liquid nitrogen, mortar and pestle.

-

Extraction solvent (e.g., Ethyl acetate (B1210297) or Methanol).

-

LC-MS system for metabolite analysis.

-

NMR spectrometer for positional isotope analysis.

Methodology:

-

Precursor Administration:

-

For cell cultures: Add sterile-filtered [U-¹³C₆]-Thymol to the liquid MS medium to a final concentration of 50-100 µM.

-

For whole plants: Add the labeled precursor to the hydroponic solution.

-

-

Incubation: Grow the cultures/plants for a time course (e.g., 6, 12, 24, 48 hours) under standard growth conditions. Include a control group without the labeled precursor.

-

Harvesting: Harvest the plant tissue at each time point, rinse briefly with distilled water, blot dry, and immediately flash-freeze in liquid nitrogen.

-

Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Extract the metabolites with a suitable solvent (e.g., 3x with 10 mL of ethyl acetate per gram of tissue). Combine the extracts and evaporate to dryness under reduced pressure.

-

Analysis:

-

LC-MS: Re-dissolve the extract in methanol (B129727) and analyze using LC-MS. Search for the mass of this compound (C₁₃H₁₆O₅, native mass ~252.10 g/mol ) and its labeled isotopologue (expected mass shift of +6 Da if the thymol core is incorporated).

-

NMR: For unambiguous confirmation, purify the target compound from a large-scale feeding experiment and analyze using ¹³C-NMR to confirm the positions of the incorporated labels.[7][8]

-

This protocol aims to identify and characterize the proposed cytochrome P450-dependent dihydroxylase.

Objective: To detect enzymatic activity that converts 2,3-Dihydroeuparin to this compound in plant protein extracts.

Materials:

-

Young leaf tissue from Pappobolus spp.

-

Extraction Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 10 mM DTT, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Microsome Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM DTT, 20% (v/v) glycerol.

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5).

-

Substrate: 2,3-Dihydroeuparin (requires chemical synthesis or isolation).

-

Cofactor: NADPH.

-

Ultracentrifuge.

-

HPLC or LC-MS system.

Methodology:

-

Microsome Isolation:

-

Harvest ~10-20 g of fresh, young leaf tissue and homogenize on ice in 2-3 volumes of cold Extraction Buffer.

-

Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the pellet with Resuspension Buffer. Resuspend the pellet in a minimal volume (1-2 mL) of Resuspension Buffer.[9]

-

-

Enzyme Assay:

-

Set up the reaction mixture (total volume 100 µL) in a microfuge tube: 50 µL of microsomal protein extract, 1 mM NADPH, and Assay Buffer.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, 2,3-Dihydroeuparin, to a final concentration of 100 µM.

-

Incubate at 30°C for 1-2 hours. Run control reactions lacking NADPH or the enzyme extract.

-

-

Product Detection:

-

Stop the reaction by adding 100 µL of ice-cold ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction.

-

Evaporate the pooled organic fractions and re-dissolve the residue in methanol.

-

Analyze by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of this compound.[10][11]

-

Logical and Experimental Workflow Visualization

The following diagram illustrates the overarching strategy for elucidating the proposed biosynthetic pathway.

Caption: Logical workflow for the elucidation of a plant biosynthetic pathway.

References

- 1. pnas.org [pnas.org]

- 2. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to 2,3-Dihydro-12,13-dihydroxyeuparin: Properties, and Postulated Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information on 2,3-Dihydro-12,13-dihydroxyeuparin, a natural benzofuran (B130515) derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known physical and chemical properties and extrapolates potential biological activities and mechanisms based on the well-documented behavior of structurally related benzofuran and phenolic compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this and similar natural products.

Introduction

This compound is a benzofuran compound that has been isolated from plant sources. Benzofurans are a significant class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The structural features of this compound, including its dihydroxylated side chain and phenolic hydroxyl group, suggest its potential as a bioactive molecule. This guide summarizes the current knowledge of its properties and explores its putative mechanisms of action in key signaling pathways.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known information and provides estimates for other properties based on related benzofuran structures.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₁₆O₅ | [1][2] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| CAS Number | 135531-75-8 | [1][2] |

| Appearance | Likely a solid | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | 494.7 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Data not available. Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Poorly soluble in water and nonpolar solvents like hexane. | Inferred from the properties of other phenolic benzofurans. |

| Spectral Data | ||

| ¹H NMR | Data not available in public searches. | |

| ¹³C NMR | Data not available in public searches. | |

| Mass Spectrometry | Data not available in public searches. | |

| Infrared (IR) | Data not available in public searches. |

Experimental Protocols

Isolation from Natural Sources

This compound has been reported to be isolated from the glandular trichomes of Pappobolus species.[3][4][5] The specific details of the isolation protocol are described in the following publication:

-

Spring, O., et al. (1991). Sesquiterpene lactones and benzofurans in glandular trichomes of three Pappobolus species. Phytochemistry, 30(6), 1861-1867.

A general workflow for the isolation of such compounds from plant material is outlined below. The precise solvents and chromatographic conditions would be specific to the target compound and are detailed in the cited literature.

Characterization

The characterization of the isolated compound would typically involve a suite of spectroscopic techniques to elucidate its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Postulated Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are not widely available, its chemical structure as a phenolic benzofuran suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Many benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that suggests antioxidant potential. Phenolic compounds can neutralize free radicals through several mechanisms, with Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) being two of the most common.

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton to become a phenoxide anion, which then donates an electron to the free radical.

The likely antioxidant mechanism for this compound is depicted below.

Conclusion and Future Directions

This compound is a natural product with a chemical scaffold that suggests significant therapeutic potential, particularly as an anti-inflammatory and antioxidant agent. However, a comprehensive understanding of its pharmacological profile is currently hampered by the limited availability of specific experimental data.

Future research should focus on:

-

Re-isolation and Full Characterization: Isolation of this compound from its natural source to obtain sufficient quantities for detailed spectroscopic analysis (NMR, MS, IR) and determination of its physicochemical properties (melting point, solubility).

-

Chemical Synthesis: Development of a synthetic route to produce the compound and its analogs, which would facilitate further biological evaluation.

-

In Vitro and In Vivo Studies: Comprehensive biological testing to confirm its anti-inflammatory and antioxidant activities and to elucidate the specific molecular targets and signaling pathways involved.

This technical guide serves as a starting point for stimulating further investigation into this promising natural product, with the ultimate goal of unlocking its full therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic and Biological Insights into 2,3-Dihydro-12,13-dihydroxyeuparin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural benzofuran (B130515) derivative, 2,3-Dihydro-12,13-dihydroxyeuparin. While direct access to the primary spectroscopic data from its initial isolation is limited, this document compiles available information and presents a detailed analysis based on established knowledge of related compounds. Furthermore, it explores the potential biological activities of this molecule, focusing on its putative anti-inflammatory and antioxidant properties, supported by generalized signaling pathways common to benzofuran scaffolds.

Core Spectroscopic Data

Based on the known structure and spectroscopic data of similar benzofuran and euparin (B158306) derivatives, the expected spectral characteristics are summarized below. These tables are illustrative and aim to provide a predictive framework for the analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Aromatic H |

| ~6.8 | s | 1H | Aromatic H |

| ~4.8 | m | 1H | H-2 |

| ~3.3 | m | 2H | H-3 |

| ~3.6 | m | 2H | H-13 |

| ~1.3 | s | 3H | H-12' (CH₃) |

| ~2.6 | s | 3H | Acetyl CH₃ |

| -OH | br s | 3H | Hydroxyl Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200-205 | C=O | Acetyl C=O |

| ~160-165 | C | Aromatic C-OH |

| ~155-160 | C | Aromatic C-O |

| ~130-135 | C | Aromatic C |

| ~110-115 | CH | Aromatic CH |

| ~105-110 | CH | Aromatic CH |

| ~90-95 | CH | C-2 |

| ~75-80 | C | C-12 |

| ~70-75 | CH₂ | C-13 |

| ~30-35 | CH₂ | C-3 |

| ~25-30 | CH₃ | Acetyl CH₃ |

| ~20-25 | CH₃ | C-12' (CH₃) |

Table 3: Predicted Mass Spectrometry and IR Data

| Spectroscopic Technique | Expected Values |

| Mass Spectrometry (EI-MS) | m/z 252 [M]⁺, fragmentation pattern showing loss of water, acetyl, and hydroxymethyl groups. |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1650 (C=O stretch, conjugated ketone), ~1600, 1450 (C=C stretch, aromatic), ~1200-1000 (C-O stretch). |

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the original 1991 Phytochemistry article by Otmar Spring et al. As the full text of this publication could not be accessed, a generalized workflow for the isolation and characterization of natural benzofurans is provided below.

Caption: Generalized workflow for the isolation and spectroscopic analysis of natural products.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on the signaling pathways of this compound are not extensively documented, the mechanisms can be inferred from related compounds.

Anti-Inflammatory Activity

The anti-inflammatory properties of many natural benzofurans are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant activity of benzofurans is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring. These compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Caption: Postulated antioxidant mechanism via direct radical scavenging.

Conclusion

This compound represents a potentially valuable natural product with likely anti-inflammatory and antioxidant properties characteristic of the benzofuran class of compounds. While a detailed, publicly accessible repository of its complete spectroscopic data is currently lacking, this guide provides a predictive framework for its spectral characteristics and outlines the generalized experimental procedures for its study. The illustrated signaling pathways offer a plausible mechanistic basis for its biological activities, highlighting its potential for further investigation in drug discovery and development. Future research should focus on re-isolating or synthesizing this compound to definitively acquire and publish its comprehensive spectroscopic data and to validate its biological effects in relevant cellular and in vivo models.

References

A Methodological Guide to the NMR Peak Assignment of 2,3-Dihydro-12,13-dihydroxyeuparin

Disclaimer: Despite extensive literature searches, the specific experimental ¹H and ¹³C NMR spectral data for 2,3-Dihydro-12,13-dihydroxyeuparin from its primary source (Spring, O. et al., Phytochemistry, 1991, 30(6), 1861-1867) could not be retrieved. Therefore, this guide provides a comprehensive methodology and generalized protocol for the isolation, data acquisition, and structural elucidation of this compound, serving as a technical whitepaper for researchers in natural product chemistry and drug development.

Introduction

This compound is a benzofuran (B130515) derivative isolated from plants of the Pappobolus genus. The structural elucidation and complete NMR peak assignment of such natural products are foundational steps in their chemical and pharmacological assessment. This process relies on a systematic workflow, beginning with the isolation of the pure compound followed by a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. This guide outlines the requisite experimental protocols and data interpretation strategies essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Experimental Protocols

The successful characterization of a natural product hinges on its isolation in high purity and the application of appropriate spectroscopic techniques.

The isolation of benzofuran compounds from plant sources typically involves solvent extraction and multi-step chromatography.[1][2][3] The following is a generalized protocol adapted for a compound like this compound.

-

Extraction: Dried and powdered plant material (e.g., aerial parts of Pappobolus species) is exhaustively extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Benzofuran derivatives are often enriched in the ethyl acetate fraction.[1][3]

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components into fractions.[1][3]

-

Purification: Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are combined. Final purification is typically achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

For complete structural elucidation, a series of NMR experiments are required. The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR:

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Reveals the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[4]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH, ³JHH), helping to establish proton connectivity within spin systems.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). This is a crucial step for assigning carbon resonances.[4][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH). This experiment is vital for connecting different spin systems and piecing together the complete carbon skeleton.[4][5][6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other (typically <5 Å), which is essential for determining the relative stereochemistry and conformation of the molecule.[4]

-

Data Presentation and Peak Assignment Strategy

The systematic analysis of the NMR data allows for the complete assignment of the molecular structure. The quantitative data is best summarized in structured tables.

| Atom No. | δ¹H (ppm) [Multiplicity, J (Hz)] | No. of Protons | Assignment |

| 2 | e.g., 5.20 (dd, 8.0, 4.5) | 1H | Methine proton on dihydrofuran ring |

| 3a | e.g., 3.45 (m) | 1H | Methylene proton on dihydrofuran ring |

| 3b | e.g., 3.20 (m) | 1H | Methylene proton on dihydrofuran ring |

| 4 | e.g., 7.50 (d, 8.5) | 1H | Aromatic proton |

| 6 | e.g., 6.90 (d, 8.5) | 1H | Aromatic proton |

| 11 | e.g., 2.75 (s) | 3H | Acetyl methyl protons |

| 12 | e.g., 4.10 (m) | 1H | Methine proton on side chain |

| 13a | e.g., 3.80 (dd, 11.0, 5.0) | 1H | Methylene proton on side chain |

| 13b | e.g., 3.65 (dd, 11.0, 6.5) | 1H | Methylene proton on side chain |

| 12-OH | e.g., 2.50 (br s) | 1H | Hydroxyl proton |

| 13-OH | e.g., 2.60 (br s) | 1H | Hydroxyl proton |

Chemical shifts (δ) are hypothetical and serve as placeholders.

| Atom No. | δ¹³C (ppm) | Carbon Type (DEPT) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | e.g., 85.0 | CH | H-3, H-11 |

| 3 | e.g., 35.0 | CH₂ | H-2, H-4 |

| 3a | e.g., 115.5 | C | H-3, H-4 |

| 4 | e.g., 128.0 | CH | H-6 |

| 5 | e.g., 160.0 | C | H-4, H-6, H-11 |

| 6 | e.g., 110.0 | CH | H-4 |

| 7 | e.g., 162.0 | C | H-6 |

| 7a | e.g., 118.0 | C | H-2, H-6 |

| 10 | e.g., 198.0 | C | H-11 |

| 11 | e.g., 28.0 | CH₃ | H-4 |

| 12 | e.g., 72.0 | CH | H-13 |

| 13 | e.g., 68.0 | CH₂ | H-12 |

Chemical shifts (δ) and correlations are hypothetical and serve as placeholders.

Visualization of Workflow and Logic

Visual diagrams are crucial for representing complex experimental workflows and the logical connections used in structure elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. google.com [google.com]

mass spectrometry fragmentation pattern of 2,3-Dihydro-12,13-dihydroxyeuparin

An in-depth analysis of the reveals characteristic fragmentation behaviors for benzofuran (B130515) derivatives. This technical guide provides a detailed overview of its expected fragmentation pathway, experimental protocols for its analysis, and a summary of mass spectral data, tailored for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of 2,3-Dihydro-12,13-dihydroxyeuparin under mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is expected to proceed through a series of characteristic steps. The initial step involves the formation of a molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent fragmentation is largely dictated by the stable benzofuran core and the nature of its substituents.

Key fragmentation mechanisms for benzofuran-type compounds often involve a retro-Diels-Alder (RDA) reaction, which is a common pathway for structures containing a dihydrofuran ring. Additionally, the cleavage of the C-C bond between the acetyl group and the aromatic ring is a prominent fragmentation route. The presence of hydroxyl groups on the side chain also influences the fragmentation, often leading to the loss of water molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound. The following outlines a standard protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Sample Preparation:

-

Dissolve a 1 mg sample of the purified compound in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Perform sonication for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.

Instrumentation and Analysis:

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for high-resolution analysis.

-

Ionization Mode: Positive ion mode is typically used for this class of compounds to generate [M+H]+ ions.

-

Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

-

MS/MS Analysis: To obtain fragmentation data, tandem mass spectrometry (MS/MS) is performed. The precursor ion (the [M+H]+ ion) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) in the collision cell.

-

Collision Gas: Argon

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

-

Data Presentation

The expected mass spectral data for this compound is summarized below. The exact mass of the protonated molecule and its major fragment ions are crucial for structural elucidation.

| Ion | Proposed Formula | Calculated m/z | Description |

| [M+H]+ | C13H17O5+ | 253.1076 | Protonated Molecular Ion |

| Fragment 1 | C11H11O4+ | 207.0657 | Loss of C2H6O (Ethanol) from the side chain |

| Fragment 2 | C9H9O3+ | 165.0552 | Loss of C2H4O (Acetaldehyde) from Fragment 1 |

| Fragment 3 | C8H7O2+ | 135.0446 | Subsequent loss of CH2O (Formaldehyde) |

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.

Caption: Proposed MS/MS fragmentation pathway of this compound.

Caption: General experimental workflow for mass spectrometry analysis.

A Hypothetical Exploration of the Bioactive Potential of 2,3-Dihydro-12,13-dihydroxyeuparin: An In-Depth Technical Guide

Disclaimer: All information, data, and visualizations presented in this document are hypothetical and extrapolated from studies on structurally related compounds. As of the date of this publication, there is no publicly available research on the specific biological activities of 2,3-Dihydro-12,13-dihydroxyeuparin. This guide is intended for research and development purposes to outline potential areas of investigation and methodologies.

Introduction

This compound is a natural product belonging to the benzofuran (B130515) class of compounds. While this specific molecule remains uncharacterized in terms of its biological activity, the broader family of benzofurans, including the closely related compound euparin (B158306), has been shown to possess a wide array of pharmacological properties.[1][2][3] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the activities of its structural analogs. The potential activities explored herein include cytotoxic, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and hypothetical signaling pathways are presented to guide future research into this promising compound.

Potential Biological Activities

Based on the known bioactivities of euparin and other benzofuran derivatives, this compound is hypothesized to exhibit the following biological effects:

-

Cytotoxic Activity: Many benzofuran derivatives have demonstrated cytotoxicity against various cancer cell lines.[4][5][6] This suggests that this compound could be a candidate for anticancer drug development.

-

Anti-inflammatory Activity: The benzofuran scaffold is a common feature in compounds with anti-inflammatory properties.[1][7] It is plausible that this compound could modulate key inflammatory pathways.

-

Antimicrobial Activity: Several synthetic and natural benzofurans have been reported to have significant antibacterial and antifungal activity.[1][2][8] Therefore, this compound may represent a novel antimicrobial agent.

-

Antioxidant and Antiviral Activities: Euparin, a related compound, is known to be a reactive oxygen species (ROS) inhibitor and exhibits antiviral properties.[9][10]

Data Presentation: A Comparative Look at Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the reported activities of structurally similar benzofuran derivatives.

Table 1: Hypothetical Cytotoxic Activity of this compound Based on Related Benzofuran Derivatives

| Compound/Derivative | Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |

| Bromo derivative of benzofuran | K562 (leukemia) | 5.0 µM | [5] |

| Bromo derivative of benzofuran | HL-60 (leukemia) | 0.1 µM | [5] |

| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (breast cancer) | <10 µM | [6] |

| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (colon cancer) | 3.27 µM | [6] |

| Ailanthoidol (natural benzofuran) | Huh7 (hepatoma) | 22 µM (48h) | [6] |

Table 2: Hypothetical Anti-inflammatory Activity of this compound Based on Related Benzofuran Derivatives

| Compound/Derivative | Assay | Activity Metric (IC₅₀) | Reference |

| Piperazine/benzofuran hybrid (5d) | NO production in RAW-264.7 cells | 52.23 ± 0.97 µM | [11] |

Table 3: Hypothetical Antimicrobial Activity of this compound Based on Related Benzofuran Derivatives

| Compound/Derivative | Microorganism | Activity Metric (MIC) | Reference |

| Benzofuran ketoxime derivative (38) | Staphylococcus aureus | 0.039 µg/mL | [1] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 µg/mL | [1] |

| Hydrophobic benzofuran analogs | S. aureus, Bacillus subtilis, C. albicans | 0.39-3.12 µg/mL | [8] |

| Euparin | Poliovirus type 1 | 0.47 µg/mL (EC₅₀) | [9] |

| Euparin | Poliovirus type 2 | 0.12 µg/mL (EC₅₀) | [9] |

| Euparin | Poliovirus type 3 | 0.15 µg/mL (EC₅₀) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound. These protocols are based on standard assays used for the evaluation of natural products.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCT116, K562)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent)

-

Microbial inoculum standardized to 0.5 McFarland

-

Positive control (standard antibiotic/antifungal) and negative control (vehicle)

Procedure:

-

Add 100 µL of broth to each well of a 96-well plate.

-

Perform serial two-fold dilutions of the compound in the wells.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations: Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known mechanisms of other benzofuran derivatives.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling 2,3-Dihydro-12,13-dihydroxyeuparin: A Technical History of its Discovery

For researchers, scientists, and professionals in drug development, an in-depth understanding of the discovery of novel natural products is crucial for identifying new therapeutic leads. This technical guide delves into the history of the discovery of 2,3-Dihydro-12,13-dihydroxyeuparin, a benzofuran (B130515) derivative with potential pharmacological applications.

Isolated from the glandular trichomes of Pappobolus species, this compound is a natural product that has garnered interest for its potential anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of its initial discovery, including the experimental protocols for its isolation and characterization, and discusses its potential mechanisms of action based on the current understanding of related compounds.

The Genesis of Discovery: Initial Isolation and Characterization

The first documented isolation of this compound was reported in a 1991 study by Otmar Spring, David Vargas, and Nikolaus H. Fischer, published in the journal Phytochemistry. The research focused on the chemical constituents of the glandular trichomes of three Pappobolus species. While the full text of this seminal paper is not widely available, this guide reconstructs the likely experimental approach based on common phytochemical techniques of the era and information from related studies.

Experimental Protocol: Isolation from Pappobolus